![molecular formula C15H18N2 B14438375 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole CAS No. 78623-48-0](/img/structure/B14438375.png)
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a 3-ethenylphenylmethyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The 3-ethenylphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with 3-ethenylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole core.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with cellular membranes and proteins, disrupting their function and leading to antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
1-[(3-Ethenylphenyl)methyl]-2-methyl-4-ethyl-1H-imidazole: Similar structure but with reversed positions of the ethyl and methyl groups.
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-phenyl-1H-imidazole: Contains a phenyl group instead of a methyl group at position 4.
1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-chloro-1H-imidazole: Contains a chloro group instead of a methyl group at position 4.
Uniqueness: 1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole is unique due to its specific arrangement of substituents, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
78623-48-0 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1-[(3-ethenylphenyl)methyl]-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C15H18N2/c1-4-13-7-6-8-14(9-13)11-17-10-12(3)16-15(17)5-2/h4,6-10H,1,5,11H2,2-3H3 |
Clave InChI |
KYLWEWRUSOCGTG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CN1CC2=CC(=CC=C2)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


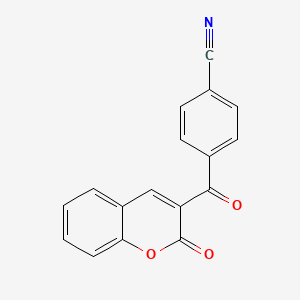
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
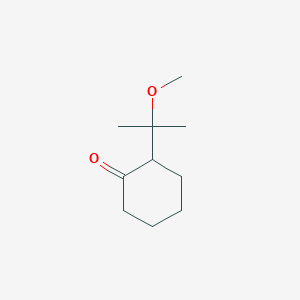
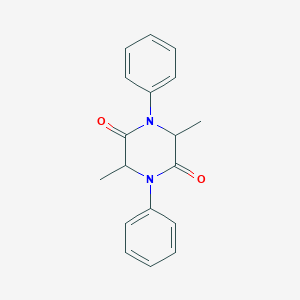
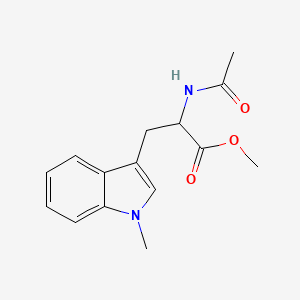
![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
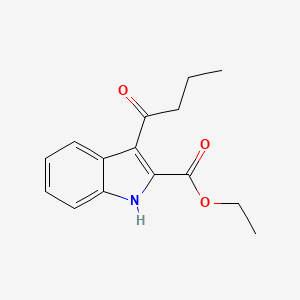
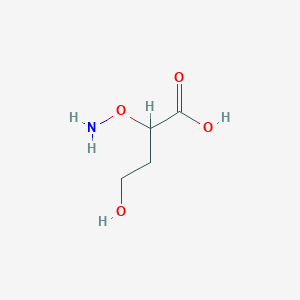
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
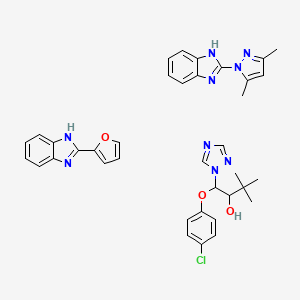
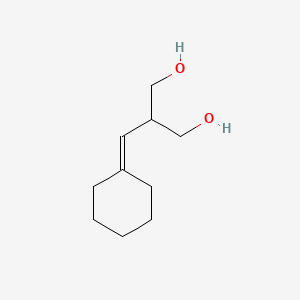
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
